molecular formula C15H13N3O3 B2636856 N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1251542-91-2

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2636856
CAS No.: 1251542-91-2
M. Wt: 283.287
InChI Key: HDKVORLAZQYDEK-UHFFFAOYSA-N
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Description

N-((5-Methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 1251542-91-2) is a chemical compound with the molecular formula C15H13N3O3 and a molecular weight of 283.28 g/mol . It features a distinct molecular architecture comprising two isoxazole rings connected by a carboxamide linker. This structure is characteristic of a class of molecules known as isoxazole-carboxamide hybrids, which are of significant interest in modern medicinal chemistry and drug discovery research . Isoxazole-carboxamide derivatives are extensively investigated for their potential in anticancer research . Recent scientific studies on structurally analogous compounds have demonstrated potent antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some related phenyl-isoxazole-carboxamide compounds have shown particularly strong activity against melanoma cells, with IC50 values reaching the nanomolar range, highlighting the promise of this chemical scaffold for developing novel oncology therapeutics . The compound serves as a valuable building block for researchers synthesizing novel derivatives to explore structure-activity relationships and develop potential lead compounds. Beyond oncology, isoxazole derivatives are also researched for a broad spectrum of other biological activities, including antibacterial, anti-inflammatory, and antiviral applications, making them versatile tools in biochemical research . Handling and Usage: This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-7-12(17-20-10)9-16-15(19)13-8-14(21-18-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVORLAZQYDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of nitrile oxides with alkenes or alkynes.

    Introduction of substituents: The methyl and phenyl groups are introduced through substitution reactions. Common reagents for these reactions include methyl iodide and phenylboronic acid.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the isoxazole derivative with an amine in the presence of coupling agents such as EDCI or DCC.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced technologies.

Chemical Reactions Analysis

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced with other substituents using appropriate nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1. Anticancer Activity

Research has indicated that compounds containing isoxazole moieties exhibit promising anticancer properties. A study demonstrated that N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

2. Antimicrobial Properties

The compound has also shown significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

3. Anti-inflammatory Effects

In vitro studies have revealed that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. The compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Case Studies

Case Study 1: Anticancer Activity in Vivo

A recent study investigated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, with minimal side effects noted during the treatment period. Histological analysis revealed decreased proliferation markers in treated tumors, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial effects of this compound were evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed potent activity with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment for resistant infections .

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Isoxazole carboxamides are a prolific class of bioactive molecules. Below is a detailed comparison of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide with structurally or functionally related derivatives:

Structural Analogs
Compound Name (CAS No. if available) Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Reference
This compound Bis-isoxazole, methylene carboxamide linker ~339.35 (calculated) Not explicitly described in evidence N/A
ML327 (N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide) Nicotinamide side chain, phenylisoxazole core ~379.38 (calculated) Optimized from diarylisoxazole hit compounds
N-(4-Methyl-3-nitrophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide (544421-14-9) Nitrophenyl substituent, methyl-phenylisoxazole ~353.34 (calculated) Amide coupling via HBTU/DIPEA in DMF
5-Methyl-N-(2-methyl-6-isopropylphenyl)isoxazole-3-carboxamide (130402-97-0) Bulky alkyl substituents ~300.36 (calculated) Carboxylic acid activation with oxalyl chloride

Key Observations :

  • Backbone Variations : The primary compound’s bis-isoxazole structure contrasts with ML327’s nicotinamide-pendant design and nitrophenyl-substituted analogs .
  • Synthetic Routes : Carboxamide bond formation typically employs coupling agents (e.g., HBTU) or acid chlorides, with yields influenced by steric hindrance from substituents .

Key Observations :

  • Antibacterial vs. Anticancer : Sulfonamide-linked isoxazoles (e.g., 8a-c) target bacterial folate pathways, while ML327 and mitochondrial modulators (e.g., compound 63) exhibit eukaryotic activity .
Physicochemical and Spectroscopic Properties
Compound Name/Class Melting Point (°C) NMR Shifts (¹H/¹³C) Highlights HRMS Data (m/z) Reference
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (63) 214–216 (dec.) δ=10.36 (s, 1H, -OH); 2.24 ppm (s, 3H, -CH3) [M+H]+: 347.0599 (calc. 347.0593)
7-Bromo-9-(5-[[(5-bromo-2-hydroxybenzyl)amino]-3-methylisoxazol-4-yl)-3,3-dimethyl-1H-tetralone (12h) 256–257 Aromatic protons: δ=7.51–7.27 (multiplets) [M+H]+: ~625 (observed)
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p) Not reported Thiophene protons: δ=6.80–6.70 (m) Not reported

Key Observations :

  • Spectroscopic Trends : Aromatic protons in phenyl/isoxazole regions resonate at δ=7.0–7.5, while methyl groups appear near δ=2.2–2.5 ppm .
  • Thermal Stability : High melting points (>200°C) suggest strong intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

Biological Activity

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Isoxazole Ring : The initial step often includes the synthesis of isoxazole derivatives through the reaction of hydroxylamine with appropriate carbonyl compounds.
  • Methylation : The introduction of a methyl group at the 5-position of the isoxazole ring can be achieved using methylating agents.
  • Amidation : The final step involves the reaction of the isoxazole derivative with suitable carboxylic acids or their derivatives to form the amide bond, yielding the target compound.

Inhibition Studies

Recent studies have evaluated the compound's activity against various biological targets:

  • Carbonic Anhydrase Inhibition : A series of derivatives related to this compound were tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms. The results indicated that while most compounds exhibited weak inhibitory activity, some showed modest inhibition against hCA I, suggesting potential for further development as selective inhibitors .
  • Antimicrobial Activity : Research has demonstrated that isoxazole derivatives possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating their potential as anti-TB agents. This activity is attributed to their ability to inhibit bacterial growth through various mechanisms, including interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

CompoundActivity (IC50 μM)Notes
Compound 196.0Weak inhibitor against hCA I
Compound 287.8Modest inhibition observed
Compound 3n.d.Further modifications needed

The SAR studies indicate that small changes in the chemical structure can significantly impact biological activity, emphasizing the importance of strategic modifications during drug design .

Case Study 1: Antituberculosis Activity

In a study focusing on new antituberculosis agents, derivatives of this compound were evaluated for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results highlighted several compounds with promising activity, paving the way for future drug development efforts aimed at tackling multidrug-resistant TB strains .

Case Study 2: Corrosion Inhibition

Interestingly, this compound has also been studied for its corrosion inhibition properties in acidic media. A synergistic effect was observed when combined with iodide ions, demonstrating its utility beyond medicinal applications. This highlights its versatility and potential in industrial applications .

Q & A

Basic: How can researchers optimize the synthetic yield of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide?

Methodological Answer:
The synthesis of isoxazole carboxamides typically involves coupling reactions between carboxylic acid derivatives and amines. For example, describes a general procedure using 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid and aniline derivatives in DMSO, achieving low yields (e.g., 18% for a related compound). To improve yields:

  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or employ recrystallization from ethanol/water mixtures .
  • Reagent Ratios: Optimize stoichiometric ratios of reactants (e.g., 1:1 molar ratio of acid to amine) and consider activating agents like HATU or EDCI for carboxamide formation.
  • Temperature Control: Maintain reaction temperatures below 30°C during sensitive steps (e.g., addition of phenyl chloroformate in dichloromethane) to prevent side reactions .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify protons on the isoxazole rings (δ 6.0–7.5 ppm for aromatic protons) and methyl groups (δ 2.2–2.5 ppm). For example, reports δ 2.24 ppm for a methyl group adjacent to an isoxazole ring.
    • 13C NMR: Detect carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C17H13ClFN2O3: 347.0593) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, as demonstrated in for small-molecule crystallography.

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:
Based on structurally similar compounds ( ):

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • First Aid:
    • Skin Contact: Wash immediately with soap/water.
    • Eye Exposure: Rinse with water for ≥15 minutes.
    • Ingestion: Seek medical attention; do not induce vomiting.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced: How can researchers design experiments to evaluate the mitochondrial effects of this compound?

Methodological Answer:
outlines a mitochondrial assay protocol:

Mitochondrial Isolation:

  • Extract mitochondria from C57BL/6 mouse livers via differential centrifugation in sucrose-Tris buffer (pH 7.4) .

Functional Assays:

  • Measure oxygen consumption using a Clark electrode.
  • Assess membrane potential with Rhodamine 123 (Rh123) fluorescence.

Dosage: Test compound concentrations in 1% DMSO (v/v) to avoid solvent toxicity.

Controls: Include FCCP (uncoupler) and cyclosporine A (permeability transition inhibitor).

Advanced: How can computational modeling predict solubility and stability issues for this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate solvation energies in solvents like DMF or DMSO using B3LYP/6-311G++(d,p) basis sets to predict solubility .
    • Analyze HOMO-LUMO gaps to assess chemical stability (e.g., narrow gaps correlate with reactivity).
  • Molecular Dynamics (MD): Simulate interactions with water molecules to evaluate hygroscopicity.
  • Validation: Compare predicted solubility with experimental data from HPLC or gravimetric analysis.

Advanced: How can crystallography resolve contradictions in structural data from NMR and mass spectrometry?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (e.g., with Mo-Kα radiation) and refine structures using SHELXL .
  • Validation:
    • Compare bond lengths/angles (e.g., isoxazole ring bond lengths ~1.36 Å) with DFT-optimized geometries .
    • Resolve ambiguities in NMR assignments (e.g., overlapping proton signals) via crystallographic symmetry and thermal parameters.
  • Software: Employ ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Synthesis Consistency:
    • Monitor reaction progress via TLC or LC-MS.
    • Standardize purification protocols (e.g., identical column dimensions for chromatography).
  • Biological Replicates:
    • Test ≥3 independent batches in mitochondrial assays (see ).
    • Use ANOVA to statistically compare IC50 values across batches.
  • Quality Control: Characterize each batch with NMR, HPLC (>95% purity), and HRMS.

Advanced: How can researchers leverage structure-activity relationships (SAR) to optimize this compound’s efficacy?

Methodological Answer:

  • Modify Substituents:
    • Introduce electron-withdrawing groups (e.g., -F, -NO2) on the phenyl ring to enhance binding affinity, as seen in .
    • Replace the methyl group on the isoxazole with bulkier substituents to improve metabolic stability.
  • Assay Design:
    • Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels).
    • Use zebrafish models ( ) for in vivo toxicity screening.
  • Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity.

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